D-Pemetrexed disodium

Chiral Chromatography Enantiomeric Purity Method Validation

D-Pemetrexed disodium (also known as (R)-Pemetrexed, Pemetrexed EP Impurity E, or Pemetrexed R-Isomer) is the chiral D-enantiomer of the antineoplastic agent pemetrexed. While the therapeutic L-pemetrexed disodium is a multi-targeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) , its D-isomer is an undesired byproduct of manufacturing.

Molecular Formula C20H19N5Na2O6
Molecular Weight 471.4 g/mol
Cat. No. B8813957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Pemetrexed disodium
Molecular FormulaC20H19N5Na2O6
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1
InChIKeyNYDXNILOWQXUOF-FFXKMJQXSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Pemetrexed Disodium: A Critical Chiral Impurity Standard for Antifolate Chemotherapy Quality Control


D-Pemetrexed disodium (also known as (R)-Pemetrexed, Pemetrexed EP Impurity E, or Pemetrexed R-Isomer) is the chiral D-enantiomer of the antineoplastic agent pemetrexed [1]. While the therapeutic L-pemetrexed disodium is a multi-targeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [2], its D-isomer is an undesired byproduct of manufacturing [3]. This compound is pharmacologically inert and is not intended for therapeutic use . Instead, D-Pemetrexed disodium serves as a primary reference standard for the rigorous analytical quantification required by global pharmacopoeias to ensure the enantiomeric purity and safety of pemetrexed active pharmaceutical ingredient (API) and finished drug products [1].

Why a Certified D-Pemetrexed Disodium Reference Standard Cannot Be Substituted with In-Class Compounds


The substitution of D-Pemetrexed disodium with other analytical standards or related compounds is scientifically invalid and will lead to non-compliance in pharmaceutical quality control. D-Pemetrexed disodium is the specific chiral impurity of interest in the manufacture of pemetrexed API [1]. Generic or class-level substitutes, such as other antifolate impurities or achiral standards, cannot be used because they lack the required stereospecific interaction with validated chiral stationary phases [2]. As demonstrated in USP and EP monographs, the acceptance criteria for pemetrexed disodium include a specific, quantified limit for this single enantiomeric impurity, often designated as Impurity E [3]. An improper standard would fail to elute at the correct relative retention time, possess a different response factor, and ultimately render any purity assessment meaningless, risking the release of sub-potent or potentially harmful drug batches [1].

D-Pemetrexed Disodium: Quantified Performance Metrics vs. Alternatives in Analytical Methods


Chiral Resolution and Specificity: Quantitative Separation from L-Pemetrexed

D-Pemetrexed disodium can be quantifiably separated from the active L-enantiomer using validated chiral HPLC methods. The D-isomer is the specific 'distomer' or impurity that must be quantified [1]. Unlike other process impurities which may be separated by achiral methods, the separation of D-Pemetrexed requires a chiral stationary phase, demonstrating its unique analytical behavior [1].

Chiral Chromatography Enantiomeric Purity Method Validation

Regulatory Specification Limit: Acceptable Threshold vs. Other Impurities

The acceptable limit for D-Pemetrexed disodium in pemetrexed API is strictly defined by major pharmacopoeias, setting it apart from other potential impurities. The D-enantiomer is specifically designated as 'Impurity E' [1]. Its allowable level is not arbitrarily set but is a critical quality attribute (CQA) directly impacting drug safety and efficacy [2].

Quality Control Pharmacopoeial Standards Impurity Profiling

Quantitative Detection Sensitivity: Lower Limits of Detection and Quantitation

The analytical methods developed for D-Pemetrexed disodium are validated to be highly sensitive, enabling detection well below the regulatory specification limit. This high sensitivity is crucial for ensuring batch-to-batch consistency and patient safety [1]. The limit of detection (LOD) and limit of quantitation (LOQ) for the D-isomer are established parameters in validated methods, providing a clear quantitative benchmark for analytical performance [2].

Analytical Method Validation Trace Analysis HPLC

Primary Procurement Scenarios for D-Pemetrexed Disodium Reference Standards


Validation and System Suitability for Chiral HPLC Methods in Quality Control Labs

Procurement of a certified D-Pemetrexed disodium reference standard is essential for quality control (QC) laboratories to comply with ICH Q2(R1) guidelines for method validation [1]. The standard is used to establish system suitability parameters such as resolution (Rs) and theoretical plates, and to demonstrate specificity by confirming the separation of the D-isomer from the active L-pemetrexed peak [2]. This application directly relies on the validated method performance metrics described in Section 3 [2].

Batch Release Testing and Enantiomeric Purity Determination of Pemetrexed API

During the manufacturing of pemetrexed disodium API, this compound is used as a quantitative impurity marker. By preparing a standard solution of known concentration, analysts can accurately quantify the percentage of D-isomer in production batches to ensure it is below the pharmacopoeial limit of ≤1.0% w/w [3]. Failure to meet this specification results in batch rejection, underscoring the direct financial and regulatory consequence of using an incorrect or substandard reference material [3].

Abbreviated New Drug Application (ANDA) Filing and Regulatory Submission

Generic pharmaceutical companies seeking ANDA approval for a pemetrexed product must demonstrate bioequivalence and pharmaceutical equivalence. A key part of this is providing comprehensive impurity profiles. Procuring and using a well-characterized D-Pemetrexed disodium standard is mandatory for generating the comparative impurity data required by regulatory bodies like the US FDA and EMA [4]. The data generated supports the argument that the generic product's impurity profile is qualitatively and quantitatively similar to the reference listed drug (RLD) [4].

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